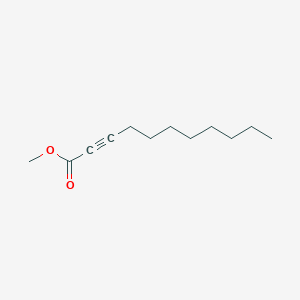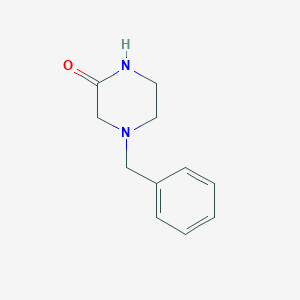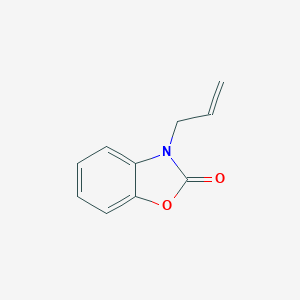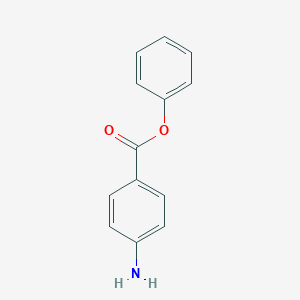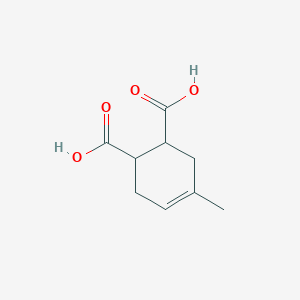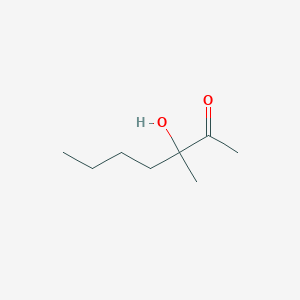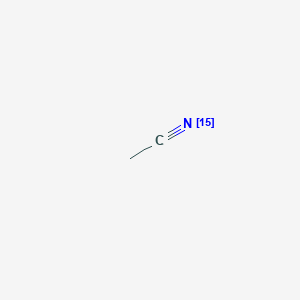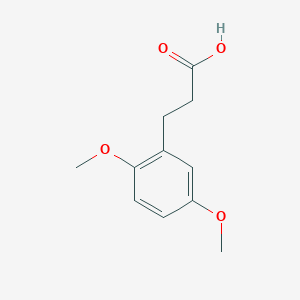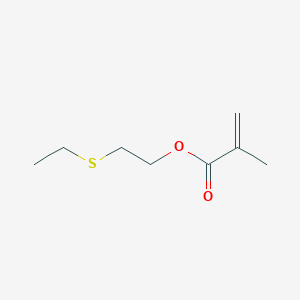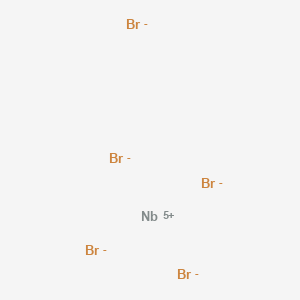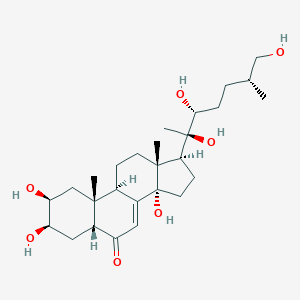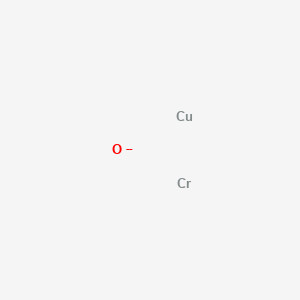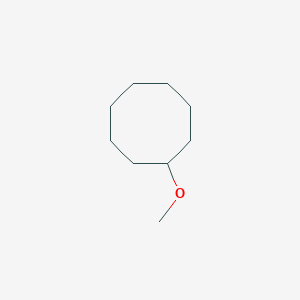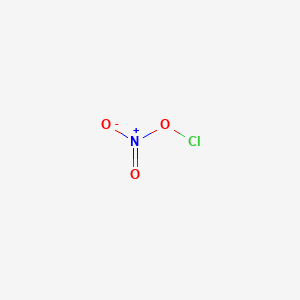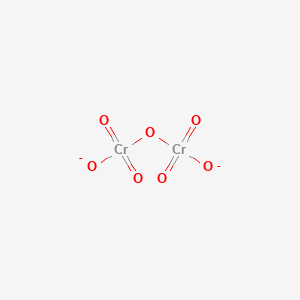
Dichromate
Übersicht
Beschreibung
Dichromate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly oxidizing agent that can be used in various applications, including organic synthesis, analytical chemistry, and electroplating.
Wissenschaftliche Forschungsanwendungen
1. Environmental Monitoring and Toxicity Analysis
Dichromate, as an industrial oxidant, has extensive applications but also poses threats to organisms and the environment due to its carcinogenicity and mutagenicity. Research has focused on developing new methods for detecting and imaging dichromate in living cells and the environment. For instance, a new fluorescent probe, RhoCr, has been reported for detecting dichromate. This probe displays strong enhancement of fluorescence emission, fast response, and excellent sensitivity, enabling the imaging of intracellular dichromate and its detection in tap water and pool water, which is crucial for environmental monitoring (Xia et al., 2017).
2. Bioremediation and Biofuel Production
Dichromate contamination in water bodies is a significant environmental concern. Bioremediation using marine micro-algal species has been explored to reduce dichromate levels in wastewater. This method not only decreases dichromate concentration but also enables lipid accumulation in the algae, which can serve as biofuel. The effectiveness of this approach depends on optimizing conditions such as light intensity, sodium nitrate concentration, and temperature for maximal dichromate removal and lipid production (Hedayatkhah et al., 2018).
3. Material Science and Fabrication
Dichromate plays a role in material science, particularly in the fabrication of polymers and holograms. The oxidation of aniline with dichromate leads to the formation of polyaniline films with specific redox and electrochemical properties, useful in various applications. Additionally, dichromate gelatin doped with an organic dye has been used for recording holograms due to its high resolution and increased photosensitivity, offering potential for information storage and optical applications (Mažeikienė & Malinauskas, 2000); (Páez-Trujillo et al., 2007).
4. Pollution Detection and Removal
Innovative strategies have been developed to detect and remove dichromate from water sources, crucial for protecting health and ecosystems. For instance, a luminescent Zr(IV)-MOF (Metal-Organic Framework) has been constructed for selective dichromate recognition and rapid removal from aqueous solutions. This framework demonstrates excellent stability, sensitivity, and capacity for dichromate capture, making it a promising tool for environmental cleanup (He et al., 2018).
5. Analytical and Detection Techniques
The analytical applications of dichromate involve the evaluation of its concentration and behavior in various contexts. For example, the uncertainty in the determination of chemical oxygen demand using the dichromate method has been assessed to improve the accuracy of this commonly used analytical procedure. Moreover, modified electrodes have been developed for the sensitive and indirect determination of dichromate in aqueous solutions, showcasing the integration of analytical chemistry and nanotechnology (Bai Xiao-lin, 2006); (Nosuhi et al., 2017).
Eigenschaften
CAS-Nummer |
13907-47-6 |
|---|---|
Produktname |
Dichromate |
Molekularformel |
Cr2O7-2 |
Molekulargewicht |
215.99 g/mol |
IUPAC-Name |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.7O/q;;;;;;;2*-1 |
InChI-Schlüssel |
SOCTUWSJJQCPFX-UHFFFAOYSA-N |
SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Kanonische SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Andere CAS-Nummern |
13907-47-6 |
Synonyme |
BICHROMATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

